molecular formula C10H13N5O3 B12365384 2'-Deoxyadenosine-d13

2'-Deoxyadenosine-d13

Cat. No.: B12365384
M. Wt: 264.32 g/mol
InChI Key: OLXZPDWKRNYJJZ-XHFLPTKFSA-N
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Description

2’-Deoxyadenosine-d13 is a deuterium-labeled analog of 2’-deoxyadenosine, a nucleoside derivative of adenosine. It is characterized by the replacement of hydrogen atoms with deuterium at specific positions, making it useful in various scientific research applications. This compound is a crucial building block of DNA, where it pairs with deoxythymidine in double-stranded DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-deoxyadenosine and its deuterium-labeled analogs involves several steps. One common method includes the use of nucleoside phosphorylases cloned into a recombinant Escherichia coli strain. This method uses thymidine and adenine as starting materials without the need for isopropyl β-D-thiogalactoside (IPTG) . Another approach involves the coexpression of three enzymes in Escherichia coli to produce the four deoxynucleosides using glucose, acetaldehyde, and nucleobase .

Industrial Production Methods

For industrial production, continuous-flow biosynthesis using immobilized nucleoside deoxyribosyltransferase has been explored. This method involves the use of a nickel-chelating agarose affinity chromatography medium for one-step purification and immobilization of the enzyme, which retains high activity and stability under optimal conditions .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine-d13 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium (VI) and Fenton’s reagent, as well as reducing agents and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various analogs of 2’-deoxyadenosine, which are used in studies related to DNA damage, repair, and as potential drugs for treating diseases .

Scientific Research Applications

2’-Deoxyadenosine-d13 has a wide range of scientific research applications:

Mechanism of Action

2’-Deoxyadenosine-d13 exerts its effects by incorporating into DNA, where it pairs with deoxythymidine. The compound also inhibits reverse transcriptase, making it useful in studies related to HIV-1 and hepatitis B virus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxyadenosine-d13 is unique due to its deuterium labeling, which provides advantages in tracing and studying metabolic pathways. The deuterium atoms make the compound more stable and allow for precise tracking in various biochemical processes .

Properties

Molecular Formula

C10H13N5O3

Molecular Weight

264.32 g/mol

IUPAC Name

N,N,2,8-tetradeuterio-9-[(2R,4S,5R)-2,3,3,4,5-pentadeuterio-4-deuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-amine

InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1/i1D2,2D2,3D,4D,5D,6D,7D,16D,17D/hD2

InChI Key

OLXZPDWKRNYJJZ-XHFLPTKFSA-N

Isomeric SMILES

[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])[2H])[2H])N([2H])[2H]

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Origin of Product

United States

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